molecular formula C15H13N3O2 B3073590 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1018125-27-3

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B3073590
CAS RN: 1018125-27-3
M. Wt: 267.28 g/mol
InChI Key: ZVKKFSKCVYGFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C15H13N3O2 . It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are analogues of purine and have attracted chemists owing to their biological and pharmacological importance .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction . The use of deep eutectic solvents (DES) in the synthesis provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemical reactions. For instance, the cyclocondensation of 2 with α-acetyl-γ-butyrolactone affords pyrazolo-pyrido-pyrimidine . The solid obtained from these reactions is usually suction filtered, washed with water, dried, and purified by column chromatography .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is involved in the synthesis of various chemical compounds. Bruni et al. (1994) demonstrated its use in creating pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, important for studying benzodiazepine receptor ligands (Bruni et al., 1994). Similarly, Atta (2011) used related compounds for the preparation of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, which underwent various electrophilic substitutions (Atta, 2011).

Biological Activities

Kaping et al. (2020) synthesized antipyrinyl-pyrazolo[1,5-a]pyrimidines and screened them for anti-inflammatory and anti-cancer activities, highlighting the potential biomedical applications of these compounds (Kaping et al., 2020). Additionally, Dumaitre and Dodic (1996) explored 6-phenylpyrazolo[3,4-d]pyrimidones, derived from similar chemical structures, as inhibitors of phosphodiesterase, offering insights into therapeutic applications (Dumaitre & Dodic, 1996).

Crystallography and Material Science

In the field of material science, Lu Jiu-fu et al. (2015) synthesized a derivative of this compound and performed crystallographic studies to understand its structure, indicating its use in material characterization (Lu Jiu-fu et al., 2015).

Synthesis Techniques

Innovations in synthesis methods using 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid have been explored. Wilson et al. (2012) reported the combination of microwave and continuous flow chemistry for the preparation of aminopyrazoles from related compounds (Wilson et al., 2012). Also, Bassoude et al. (2012) developed a method for site-selective direct C–H arylation using this compound, showcasing advanced techniques in organic synthesis (Bassoude et al., 2012).

Antimicrobial and Anticancer Research

The derivatives of this compound have been extensively studied for their antimicrobial and anticancer properties. For example, Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-ones and tested them for antitumor activity, demonstrating significant potential in cancer treatment (Abdellatif et al., 2014).

Mechanism of Action

properties

IUPAC Name

5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-13(15(19)20)10(2)18-14(17-9)12(8-16-18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKKFSKCVYGFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C=NN12)C3=CC=CC=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 3
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 4
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 5
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 6
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.